4-Cyclopropoxybenzene-1-thiol
Description
Significance of Aryl Thiol Architectures in Molecular Design
Aryl thiols (ArSH) and their derivatives are fundamental building blocks in organic chemistry and are integral to numerous applications, from pharmaceuticals to materials science. beilstein-journals.orgd-nb.info The thiol group, or sulfhydryl group (-SH), imparts unique chemical characteristics. Thiols are notably more acidic than their alcohol counterparts; for instance, the pKa of thiophenol is approximately 6.6, whereas that of phenol (B47542) is around 9.9. wikipedia.org This increased acidity means that the corresponding thiolate anion (ArS⁻) is readily formed and acts as a potent nucleophile in various chemical transformations, including alkylation and Michael additions. wikipedia.orgmasterorganicchemistry.com
In medicinal chemistry, the thiol group is present in several drugs and plays a crucial role in redox biology. nih.gov Thiol-containing molecules can act as antioxidants, engage in thiol-disulfide exchange reactions which are vital for protein structure and function, and chelate heavy metal ions. nih.govlibretexts.org The ability of aryl thiols to participate in the formation of thioethers—structural motifs found in numerous biologically active compounds—further underscores their importance in drug discovery and organic synthesis. springerprofessional.demdpi.com The development of transition-metal-catalyzed reactions has significantly expanded the synthetic routes to aryl thiols and their derivatives, making these valuable structures more accessible for research. beilstein-journals.orgd-nb.info
Role of Cyclopropane (B1198618) Ring Systems in Modulating Molecular Properties and Reactivity
The cyclopropane ring, despite being a simple three-membered carbocycle, is a powerful tool in medicinal chemistry and drug design. iris-biotech.depsu.edu Its incorporation into a molecule can profoundly influence its physicochemical properties and biological activity. nih.govmdpi.com The high degree of strain in the cyclopropane ring results in unique structural features, including shorter C-C bonds with enhanced π-character. nih.govnamiki-s.co.jp
In drug development, the cyclopropyl (B3062369) group is often used as a "bioisostere" to replace other groups, such as isopropyl or phenyl moieties, to fine-tune a molecule's properties. iris-biotech.de Introducing a cyclopropane ring can lead to a variety of beneficial effects, including:
Enhanced Potency: The rigid structure of the cyclopropyl group can provide conformational constraint, locking the molecule into a bioactive conformation for optimal interaction with a biological target. iris-biotech.denih.gov
Improved Metabolic Stability: Replacing metabolically vulnerable groups (e.g., an N-ethyl group) with a cyclopropyl group can block sites of oxidation by enzymes like cytochrome P450. iris-biotech.denamiki-s.co.jp
Modulation of Physicochemical Properties: The cyclopropyl group can alter lipophilicity, solubility, and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.denih.gov For example, replacing an isopropyl group (clogP ~1.5) with a cyclopropyl group (clogP ~1.2) can reduce lipophilicity. iris-biotech.de
The increasing use of this fragment in preclinical and clinical drug candidates highlights its value in overcoming common hurdles in drug discovery. nih.gov
Table 1: Influence of Cyclopropyl Ring Incorporation on Molecular Properties
| Property Affected | Consequence in Molecular Design | References |
|---|---|---|
| Potency | Can be enhanced due to conformational restriction. | nih.govnamiki-s.co.jp |
| Metabolic Stability | Can be improved by blocking sites of metabolism. | iris-biotech.denih.govnamiki-s.co.jp |
| Lipophilicity | Can be reduced compared to other alkyl or aryl groups. | iris-biotech.de |
| Solubility | Can be improved. | namiki-s.co.jp |
| Receptor Binding | Can be entropically more favorable. | iris-biotech.denih.gov |
Rationale for Investigating the 4-Cyclopropoxybenzene-1-thiol Scaffold in Academic Contexts
The academic interest in the this compound scaffold stems from the promising combination of the distinct features of its two core components: the aryl thiol unit and the cyclopropoxy group. The rationale for its investigation is built on the hypothesis that these two functionalities can impart advantageous and potentially synergistic properties to the molecule.
The aryl thiol group provides a highly versatile chemical handle. Its nucleophilic character allows for a wide range of subsequent chemical modifications, such as S-alkylation, S-arylation, and oxidation to disulfides, enabling the synthesis of diverse compound libraries for screening purposes. wikipedia.orgmasterorganicchemistry.com This reactivity is fundamental for its use as a synthetic intermediate. beilstein-journals.org
Therefore, studying the this compound scaffold allows researchers to explore the interplay between the reactive aryl thiol group and the property-modulating cyclopropoxy substituent. This makes it an attractive target for synthetic methodology development, physical organic chemistry studies, and as a novel building block for creating more complex molecules with potential applications in medicinal chemistry and materials science.
Table 2: Predicted Physicochemical Properties of this compound
| Identifier | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₀OS | uni.lu |
| Monoisotopic Mass | 166.04524 Da | uni.lu |
| SMILES | C1CC1OC2=CC=C(C=C2)S | uni.lu |
| InChI | InChI=1S/C9H10OS/c11-9-5-3-8(4-6-9)10-7-1-2-7/h3-7,11H,1-2H2 | uni.lu |
| InChIKey | WYSZFIVENXNTCK-UHFFFAOYSA-N | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyloxybenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c11-9-5-3-8(4-6-9)10-7-1-2-7/h3-7,11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSZFIVENXNTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Innovations for 4 Cyclopropoxybenzene 1 Thiol
Precursor Synthesis and Functionalization Pathways
The initial phase in the synthesis of 4-Cyclopropoxybenzene-1-thiol involves the construction of a correctly substituted benzene (B151609) ring. This requires the introduction of the cyclopropoxy group and a functional group that can either be directly converted to a thiol or serve as a leaving group for a subsequent substitution or coupling reaction.
Introduction of the Cyclopropoxy Moiety onto Aromatic Precursors
The formation of the aryl cyclopropyl (B3062369) ether linkage is a critical step. A common and effective method is a variation of the Williamson ether synthesis, where a phenoxide is reacted with a cyclopropyl halide. Typically, this involves starting with a para-substituted phenol (B47542), such as 4-bromophenol (B116583) or hydroquinone, which is deprotonated with a suitable base to form the more nucleophilic phenoxide ion. This intermediate then undergoes nucleophilic substitution with a reagent like cyclopropyl bromide.
Another powerful approach is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.org In this context, a protected 4-halophenol could be reacted with cyclopropanol (B106826) in the presence of a copper catalyst to form the desired ether bond. Modern iterations of the Ullmann reaction often utilize ligands to improve efficiency and operate under milder conditions. nih.govorganic-chemistry.org
Table 1: Selected Methods for Cyclopropoxy Group Introduction
| Method | Aromatic Precursor | Cyclopropyl Source | Typical Conditions | Key Features |
|---|---|---|---|---|
| Williamson Ether Synthesis | 4-Halophenol or Hydroquinone | Cyclopropyl bromide | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetone) | Classic, cost-effective method relying on Sₙ2 reaction. |
| Ullmann Condensation | 4-Iodophenol or 4-Bromophenol | Cyclopropanol | Cu(I) catalyst (e.g., CuI), base (e.g., Cs₂CO₃), high temperature | Effective for forming C-O bonds, especially with less reactive halides. wikipedia.org |
Halogenation and Sulfonation of Aromatic Rings for Thiol Precursor Formation
Once 4-cyclopropoxybenzene is synthesized, it must be functionalized to facilitate the introduction of the thiol group. This is typically achieved through electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Halogenation : Direct bromination or chlorination of 4-cyclopropoxybenzene using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst can install a halogen at the para position relative to the cyclopropoxy group, yielding 1-bromo-4-cyclopropoxybenzene. The cyclopropoxy group is an ortho-, para-director, making this a regioselective transformation.
Sulfonation : The reaction of 4-cyclopropoxybenzene with a strong sulfonating agent, such as chlorosulfonic acid (ClSO₃H), introduces a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. This yields 4-cyclopropoxybenzene-1-sulfonyl chloride, a key intermediate that can be readily reduced to the target thiol. google.com
Carbon-Sulfur Bond Formation Methodologies
With a suitable functionalized precursor, such as 4-cyclopropoxy-1-halobenzene or 4-cyclopropoxybenzene-1-sulfonyl chloride, the final step is the formation of the carbon-sulfur bond to generate the thiol.
Metal-Catalyzed Cross-Coupling Approaches for Aryl Thiol Generation
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-S bonds. beilstein-journals.orgnih.govresearchgate.net These reactions typically involve the coupling of an aryl halide with a sulfur source.
Palladium-Catalyzed Coupling : The Buchwald-Hartwig amination protocol has been successfully adapted for C-S bond formation. wikipedia.orgorganic-chemistry.org This involves reacting an aryl halide (e.g., 1-bromo-4-cyclopropoxybenzene) with a thiol equivalent in the presence of a palladium catalyst and a phosphine (B1218219) ligand. organic-chemistry.orgnih.gov Various sulfur sources can be used, including thiols or protected thiols like S-trityl mercaptan.
Copper-Catalyzed Coupling : Ullmann-type C-S coupling reactions are a well-established, cost-effective alternative to palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org These reactions use a copper catalyst, often in the form of CuI, to couple aryl halides with various sulfur nucleophiles. nih.govorganic-chemistry.org Recent advancements have led to ligand-free systems or the use of simple, inexpensive ligands, making the process more practical. researchgate.net Some protocols use elemental sulfur as the sulfur source, followed by an in-situ reduction step to yield the thiol. organic-chemistry.org
Table 2: Comparison of Metal-Catalyzed C-S Coupling Approaches
| Approach | Catalyst/Ligand System | Substrate | Sulfur Source | Advantages |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂ / Phosphine Ligands (e.g., XantPhos, DPPF) | Aryl Bromides, Chlorides | Alkyl/Aryl Thiols, Thiol Equivalents | High functional group tolerance, broad substrate scope. wikipedia.orgorganic-chemistry.org |
| Ullmann-Type | CuI / Ligands (e.g., Phenanthroline, N,N-Dimethyl Glycine) | Aryl Iodides, Bromides | Thiols, Sulfur Powder | Cost-effective, robust for specific substrates. wikipedia.orgorganic-chemistry.org |
Reduction of Sulfonyl Halides and Disulfides to Thiol Functionality
A classic and reliable route to aryl thiols is through the reduction of aryl sulfonyl chlorides. taylorfrancis.com The precursor, 4-cyclopropoxybenzene-1-sulfonyl chloride, can be reduced using a variety of methods.
Metal-Based Reductants : Strong reducing agents like zinc dust in the presence of an acid (e.g., sulfuric or acetic acid) are commonly used for this transformation. google.com
Phosphine Reagents : Triphenylphosphine has been shown to be an effective reagent for the clean and efficient reduction of sulfonyl chlorides to the corresponding aryl thiols. organic-chemistry.orgresearchgate.net
Catalytic Hydrogenation : The reduction can also be achieved via hydrogenation with hydrogen gas over a palladium catalyst, often in the presence of a base to neutralize the HCl byproduct. google.comgoogle.com
In some coupling reactions, a disulfide (4,4'-dicyclopropoxy-1,1'-diphenyldisulfide) may be formed as an intermediate. This disulfide can then be readily cleaved and reduced to the final thiol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or triphenylphosphine. beilstein-journals.org
Nucleophilic Substitution Reactions in Thiol Synthesis
Nucleophilic aromatic substitution (SₙAr) provides a direct pathway for introducing a thiol group by displacing a leaving group, typically a halide, from an activated aromatic ring. acsgcipr.org For this reaction to be efficient, the aromatic ring usually needs to be activated by electron-withdrawing groups. While the cyclopropoxy group is electron-donating, under forcing conditions or with highly reactive sulfur nucleophiles, this pathway can still be viable.
Common sulfur nucleophiles for this purpose include:
Sodium hydrosulfide (B80085) (NaSH)
Potassium thioacetate (B1230152) (KSAc), followed by hydrolysis of the resulting thioacetate ester. researchgate.net
Thiourea, which forms an isothiouronium salt intermediate that is subsequently hydrolyzed to the thiol. ias.ac.in
The SₙAr reaction is typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures to overcome the activation energy barrier for the formation of the intermediate Meisenheimer complex. acsgcipr.orgbohrium.com
Orthogonal Protecting Group Strategies in the Synthesis of Bifunctional Aryl Thiols
The synthesis of bifunctional aryl thiols such as this compound often requires the strategic use of protecting groups to selectively mask one reactive functional group while chemical transformations are carried out on another. Orthogonal protecting groups are particularly valuable in this context, as they can be removed under distinct conditions without affecting other protecting groups present in the molecule. jocpr.com This allows for a stepwise and controlled synthesis, which is crucial for constructing complex molecules with multiple functionalities. jocpr.com
In the case of bifunctional aryl thiols, which possess both a thiol (-SH) and another functional group on the aromatic ring, a common challenge is the propensity of the thiol group to undergo oxidation or act as a nucleophile in undesired side reactions. Therefore, the selection of an appropriate thiol protecting group is a critical first step. This protecting group must be stable to the reaction conditions used to modify or introduce the cyclopropoxy group and vice-versa.
Several protecting groups for thiols are available, each with its own unique cleavage conditions. For instance, a common strategy involves the use of a silyl-based protecting group for the thiol, such as a tert-butyldimethylsilyl (TBDMS) group. This group is generally stable under a variety of reaction conditions but can be selectively removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). jocpr.com
Conversely, the hydroxyl group that is a precursor to the cyclopropoxy ether can be protected with a group that is stable to the conditions required for TBDMS deprotection. For example, a benzyl (B1604629) (Bn) ether is stable to the fluoridic conditions used to remove the TBDMS group but can be cleaved under hydrogenolysis conditions. This orthogonality allows for the selective deprotection of either the thiol or the hydroxyl group at different stages of the synthesis.
Another orthogonal strategy could involve photoremovable protecting groups. For instance, a nitrobenzyl group can be used to protect the thiol. americanpeptidesociety.orgumn.edu This group is stable to many chemical reagents but can be cleaved by irradiation with UV light, offering a mild and highly specific deprotection method. americanpeptidesociety.orgumn.edu This could be paired with an acid-labile protecting group on the hydroxyl function, such as a tert-butoxycarbonyl (Boc) group, which can be removed with a mild acid.
The following interactive table summarizes some orthogonal protecting group strategies that could be employed in the synthesis of bifunctional aryl thiols.
| Thiol Protecting Group | Cleavage Conditions | Orthogonal Hydroxyl Protecting Group | Cleavage Conditions |
| tert-Butyldimethylsilyl (TBDMS) | Fluoride ions (e.g., TBAF) | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |
| Acetate | Base (e.g., NaOMe) | tert-Butyldimethylsilyl (TBDMS) | Fluoride ions (e.g., TBAF) |
| o-Nitrobenzyl | UV light | tert-Butoxycarbonyl (Boc) | Mild acid (e.g., TFA) |
Stereochemical Considerations in Cyclopropane (B1198618) Moiety Synthesis
The synthesis of the cyclopropane ring in the this compound molecule requires careful consideration of stereochemistry, particularly if substituted cyclopropanes were to be synthesized. While the parent cyclopropane in the target molecule is achiral, the methods used for its formation are often stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comwikipedia.org
One of the most common methods for cyclopropanation is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide. wikipedia.orgunl.pt This reaction is known to be stereospecific, with the addition of the methylene (B1212753) group occurring in a syn fashion to the face of the double bond. masterorganicchemistry.comwikipedia.org Therefore, if a substituted alkene is used, the relative stereochemistry of the substituents on the alkene is retained in the cyclopropane ring. For example, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will give a trans-disubstituted cyclopropane. wikipedia.org
Another widely used method for cyclopropanation is the addition of carbenes, often generated from diazo compounds, to alkenes. wikipedia.orgrsc.org Similar to the Simmons-Smith reaction, the addition of a singlet carbene to an alkene is a concerted process and is therefore stereospecific. masterorganicchemistry.com The stereochemistry of the alkene is preserved in the resulting cyclopropane. masterorganicchemistry.com
For the synthesis of enantiomerically enriched cyclopropanes, asymmetric cyclopropanation reactions have been developed. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. unl.ptrsc.org For instance, the use of chiral ligands in transition metal-catalyzed decomposition of diazo compounds can lead to the formation of one enantiomer of the cyclopropane product in excess. rsc.org Similarly, asymmetric variations of the Simmons-Smith reaction have been developed using chiral additives. unl.ptrsc.org
The following table outlines the stereochemical outcomes of common cyclopropanation reactions.
| Reaction | Reagents | Stereochemical Outcome |
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu | Stereospecific (syn-addition) |
| Carbene Addition (Singlet) | CH₂N₂, hv or Δ | Stereospecific (syn-addition) |
| Asymmetric Cyclopropanation | Diazo compound, Chiral catalyst | Enantioselective |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes. paperpublications.orgsemanticscholar.org Green chemistry focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. paperpublications.orgmdpi.com
One of the key principles of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. paperpublications.org In the synthesis of this compound, this can be achieved by designing reaction pathways that avoid the use of stoichiometric reagents and favor catalytic reactions. For example, using a catalytic amount of a phase-transfer catalyst for the Williamson ether synthesis to form the cyclopropoxy group would be preferable to using a stoichiometric amount of a base.
The use of greener solvents is another important aspect. Traditional organic solvents are often volatile, flammable, and toxic. semanticscholar.org Replacing these with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. paperpublications.orgsemanticscholar.org For instance, exploring the possibility of conducting the etherification or thiol functionalization steps in a greener solvent system would be a key area of research.
Furthermore, the use of alternative energy sources such as microwave irradiation or photochemical methods can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. mdpi.comnih.govresearchgate.net For example, a microwave-assisted Williamson ether synthesis could potentially accelerate the formation of the cyclopropoxy ether. A photochemical thiol-ene reaction could be an alternative for the introduction of the thiol group. nih.govresearchgate.net
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Atom Economy | Use of catalytic instead of stoichiometric reagents. |
| Greener Solvents | Replacement of volatile organic compounds with water or other green solvents. paperpublications.orgsemanticscholar.org |
| Catalysis | Employment of reusable heterogeneous catalysts. paperpublications.org |
| Energy Efficiency | Use of microwave irradiation or photochemical methods to reduce reaction times and energy consumption. mdpi.comnih.govresearchgate.net |
| Waste Prevention | Designing synthetic routes that minimize the formation of byproducts. paperpublications.org |
Chemical Reactivity and Mechanistic Investigations of 4 Cyclopropoxybenzene 1 Thiol
Thiol Group Reactivity in Complex Chemical Systems
The thiol group (-SH) of 4-cyclopropoxybenzene-1-thiol is the primary center of its chemical reactivity, exhibiting behavior characteristic of aromatic thiols. Its reactivity is influenced by the electron-donating nature of the cyclopropoxy group, which increases the nucleophilicity of the sulfur atom.
Oxidation Pathways and Disulfide Formation Mechanisms
The oxidation of thiols to disulfides is a fundamental transformation for organosulfur compounds. For this compound, this process results in the formation of bis(4-cyclopropoxyphenyl) disulfide. The reaction proceeds through various mechanisms depending on the oxidant and reaction conditions.
Oxidation can occur via one- or two-electron redox pathways. nih.gov A common two-electron pathway involves the formation of a sulfenic acid (RSOH) intermediate, which then rapidly reacts with another thiol molecule to yield the disulfide. nih.gov Alternatively, under different conditions, such as with bromine in a basic solution, the reaction may proceed through a nucleophilic attack of the thiolate on the electrophilic bromine, forming a sulfenyl bromide intermediate. This intermediate is then attacked by a second thiolate anion in an SN2-type reaction to form the disulfide bond. youtube.com
The general mechanism for disulfide formation can be summarized in two steps:
Activation: The thiol is converted into a more reactive intermediate (e.g., sulfenic acid or sulfenyl halide).
Condensation: The intermediate reacts with a second thiol molecule to form the disulfide. nih.govbiolmolchem.com
The conversion of thiols to disulfides is a critical process in protein folding and redox signaling in biological systems. biolmolchem.comlibretexts.org Chemical reagents are often used to simulate this selective oxidation. biolmolchem.com
| Oxidizing Agent | Typical Conditions | Plausible Mechanism Notes |
|---|---|---|
| Oxygen (O₂) / Air | Catalyst (e.g., metal ions), basic pH | Radical mechanism or metal-catalyzed oxidation. |
| Halogens (e.g., Br₂, I₂) | Basic or neutral solution | Formation of a sulfenyl halide intermediate followed by nucleophilic attack. youtube.com |
| Dimethyl sulfoxide (B87167) (DMSO) | Acidic activation (e.g., HI) | DMSO is activated to form a reactive species that oxidizes the thiol. biolmolchem.com |
| Hydrogen Peroxide (H₂O₂) | Controlled pH, sometimes with catalyst | Can lead to over-oxidation to sulfonic acids if not controlled. biolmolchem.com |
Thiol-Ene Click Chemistry Applications and Mechanisms
Thiol-ene "click" chemistry refers to the hydrothiolation of an alkene, a reaction that forms a thioether. This process is known for its high efficiency, stereoselectivity, and mild reaction conditions, making it a prime example of click chemistry. wikipedia.org The reaction with this compound involves the addition of its S-H bond across the double bond of an 'ene' substrate.
The most common mechanism for the thiol-ene reaction is a free-radical chain process, which can be initiated by UV light (with a photoinitiator) or heat. wikipedia.org
The mechanism consists of the following steps:
Initiation: A radical initiator generates a radical, which abstracts a hydrogen atom from the thiol (this compound) to form a thiyl radical (4-C₃H₅O-C₆H₄-S•).
Propagation: The thiyl radical adds to the alkene (the 'ene' component) in an anti-Markovnikov fashion. This creates a carbon-centered radical.
Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.org
This reaction is highly versatile and tolerant of a wide variety of functional groups, allowing for the synthesis of complex molecules and polymers. nih.govrsc.org
| 'Ene' Component Example | Initiation Method | Resulting Thioether Structure |
|---|---|---|
| Norbornene | UV light, Photoinitiator (e.g., DMPA) | 4-((Norbornan-2-yl)thio)cyclopropoxybenzene |
| Allyl alcohol | Thermal, Radical Initiator (e.g., AIBN) | 3-((4-Cyclopropoxyphenyl)thio)propan-1-ol |
| Styrene | UV light, Photoinitiator | 4-((2-Phenylethyl)thio)cyclopropoxybenzene |
Nucleophilic Character and Reactions with Electrophiles
The sulfur atom in this compound, particularly in its deprotonated thiolate form (4-C₃H₅O-C₆H₄-S⁻), is a potent nucleophile. nih.gov This high nucleophilicity allows it to react readily with a wide range of electrophiles in nucleophilic substitution and addition reactions.
A common reaction is the S-alkylation with alkyl halides, which typically proceeds via an SN2 mechanism. The thiolate anion attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group to form a thioether.
Thiols can also participate in nucleophilic aromatic substitution (SNAr) if the aromatic ring of the electrophile is sufficiently activated by electron-withdrawing groups. youtube.com Furthermore, they can react with other electrophiles such as epoxides, where the thiol attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a β-hydroxy thioether. chemistrysteps.commdpi.com
| Electrophile | Reaction Type | Product Class |
|---|---|---|
| Methyl Iodide (CH₃I) | SN2 | Aryl Methyl Thioether |
| Benzyl (B1604629) Bromide (PhCH₂Br) | SN2 | Aryl Benzyl Thioether |
| Propylene Oxide | Epoxide Ring-Opening | β-Hydroxy Thioether |
| 1-Fluoro-2,4-dinitrobenzene | SNAr | Diaryl Thioether |
Cyclopropoxy Group Reactivity and Ring Strain Effects
The cyclopropyl (B3062369) group is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbon. wikipedia.org This inherent strain energy, which is over 100 kJ mol⁻¹, is a key driver of its reactivity, particularly in ring-opening reactions. nih.gov
Ring-Opening Reactions and Derivatization Potential
The strained C-C bonds of the cyclopropyl ring are susceptible to cleavage by electrophiles. In the context of a cyclopropoxybenzene system, electrophilic attack can lead to ring-opening. This process is often regioselective and can be used to generate diverse functionalized products. nih.govrsc.org
The mechanism typically involves the coordination of an electrophile (E⁺) to the cyclopropane (B1198618) ring, followed by cleavage of a C-C bond to form a more stable carbocation intermediate. This intermediate is then trapped by a nucleophile (Nu⁻). For donor-acceptor cyclopropanes, this ring-opening is particularly facile. nih.gov The presence of the oxygen atom in the cyclopropoxy group can influence the regioselectivity of the cleavage. Radical-mediated ring-opening reactions are also well-documented for cyclopropane derivatives, providing another pathway for derivatization. nih.govbeilstein-journals.org
For example, reaction with a strong acid (H-X) could protonate the ring, leading to cleavage and formation of a halo-alkoxy derivative after attack by the conjugate base (X⁻). This reactivity offers significant potential for synthesizing a variety of derivatives that are not easily accessible through other means. organic-chemistry.org
Stability and Reactivity under Diverse Chemical Conditions
Despite its high ring strain, the cyclopropoxy group can be stable under a range of chemical conditions. Its stability is a balance between the inherent strain and the electronic effects of its substituents. nsf.gov The cyclopropyl group is known to stabilize adjacent carbocations through hyperconjugation, a property that also influences its reactivity towards electrophiles. researchgate.netstackexchange.comechemi.com
Acidic Conditions: The cyclopropoxy group is most vulnerable under strongly acidic conditions, where protonation can initiate ring-opening. The stability is highly dependent on the acid concentration and temperature.
Basic Conditions: The group is generally stable under basic conditions, as there is no facile pathway for nucleophilic attack on the cyclopropane ring itself.
Thermal Conditions: While the cyclopropane ring is thermally stable at moderate temperatures, very high temperatures can induce isomerization or decomposition reactions, driven by the release of ring strain.
Redox Conditions: The cyclopropyl ring is typically inert to common oxidizing and reducing agents that would target the thiol group, allowing for selective chemistry at the sulfur atom without affecting the ring.
This conditional stability allows for the cyclopropoxy moiety to be carried through various synthetic steps, provided that harsh acidic conditions or high temperatures are avoided.
Aromatic Ring Functionalization and Substitution Patterns
The functionalization of the aromatic ring of this compound is governed by the electronic effects of the cyclopropoxy and thiol substituents. Both the cyclopropoxy group (-O-c-Pr) and the thiol group (-SH) are generally considered ortho-, para-directing activators for electrophilic aromatic substitution reactions. This is due to the ability of the oxygen and sulfur atoms to donate lone-pair electrons into the benzene (B151609) ring through resonance, thereby stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. wikipedia.orglibretexts.org
The cyclopropoxy group is a moderately activating group, while the thiol group is a weakly activating group. When both are present on the benzene ring in a para relationship, their directing effects reinforce each other, strongly favoring electrophilic attack at the positions ortho to the cyclopropoxy group (and meta to the thiol group).
Hypothetical Examples of Electrophilic Aromatic Substitution:
To illustrate the expected reactivity, the following table outlines potential electrophilic aromatic substitution reactions on this compound. It is important to note that these are predicted outcomes based on general reactivity patterns and not from specific reported experiments on this compound.
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Cyclopropoxy-2-nitrobenzene-1-thiol |
| Halogenation | Br₂, FeBr₃ | 2-Bromo-4-cyclopropoxybenzene-1-thiol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Cyclopropoxy-2-mercaptophenyl)ethan-1-one |
| Sulfonation | Fuming H₂SO₄ | 4-Cyclopropoxy-2-mercaptobenzenesulfonic acid |
The regioselectivity is primarily driven by the superior activating and directing ability of the cyclopropoxy group over the thiol group. The lone pairs on the oxygen atom of the cyclopropoxy group are more available for donation into the aromatic ring compared to the larger, more diffuse lone pairs on the sulfur atom of thethiol group. This leads to a greater stabilization of the arenium ion when the electrophile adds to the positions ortho to the cyclopropoxy group.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates atoms from all starting materials. nih.govnih.gov While there is no specific literature detailing the use of this compound in MCRs, its functional groups suggest potential applications in such transformations.
The thiol group of this compound can act as a nucleophile in various MCRs. For instance, it could potentially participate in variations of well-known MCRs where a thiol is a viable component.
Hypothetical Application in a Modified Multi-Component Reaction:
One can envision a scenario where this compound is employed in a reaction analogous to the Biginelli or Ugi reactions, where the thiol acts as a key nucleophile. For example, in a modified Biginelli-type reaction, an aldehyde, a β-ketoester, and this compound could potentially cyclize to form a dihydropyrimidine (B8664642) derivative with a 4-cyclopropoxyphenylthio substituent. wikipedia.orgbeilstein-journals.org
The following table presents a hypothetical multi-component reaction involving this compound. This is a conceptual example, as no such reaction has been reported in the literature.
| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Hypothetical Product |
| Thiol-Ene MCR | Benzaldehyde | Ethyl Acetoacetate | This compound | Ethyl 4-(4-cyclopropoxyphenylthio)-6-methyl-2-phenyl-1,4-dihydropyrimidine-5-carboxylate |
In this hypothetical reaction, the thiol would add to an in-situ formed enone intermediate, followed by cyclization with urea (B33335) (if included as a fourth component) or another suitable nitrogen source. The success of such a reaction would depend on the relative nucleophilicity of the thiol compared to other nucleophilic species in the reaction mixture and the specific reaction conditions employed.
The exploration of this compound in the realm of MCRs remains an open area for research. Its unique combination of a bulky, electron-donating cyclopropoxy group and a nucleophilic thiol moiety could lead to the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic and Analytical Techniques for Structural and Electronic Characterization of 4 Cyclopropoxybenzene 1 Thiol
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 4-Cyclopropoxybenzene-1-thiol, ¹H NMR spectroscopy is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring, resulting in two distinct doublets. The cyclopropoxy group would produce a complex set of multiplets in the aliphatic region: one for the methine proton (CH-O) and another for the two diastereotopic methylene (B1212753) groups (CH₂). The thiol proton (-SH) would typically appear as a singlet, although its chemical shift can be variable and it may exhibit coupling under certain conditions. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Unique signals would be observed for the four distinct carbons of the benzene ring, with their chemical shifts influenced by the electron-donating cyclopropoxy group and the thiol substituent. The cyclopropoxy group itself would show two signals: one for the methine carbon and one for the equivalent methylene carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference.
| Assignment | ¹H NMR | ¹³C NMR |
| Cyclopropyl (B3062369) CH₂ | ~0.6 - 0.9 ppm (m) | ~5 - 10 ppm |
| Cyclopropyl CH | ~3.6 - 3.8 ppm (m) | ~50 - 55 ppm |
| Thiol SH | ~3.3 - 3.5 ppm (s) | N/A |
| Aromatic CH (ortho to -SH) | ~7.2 - 7.4 ppm (d) | ~130 - 135 ppm |
| Aromatic CH (ortho to -O) | ~6.8 - 7.0 ppm (d) | ~115 - 120 ppm |
| Aromatic C (ipso to -SH) | N/A | ~125 - 130 ppm |
| Aromatic C (ipso to -O) | N/A | ~155 - 160 ppm |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds. tue.nl These two methods are often complementary due to their different selection rules: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. nih.gov
For this compound, the most characteristic vibration is the S-H stretch of the thiol group, which gives rise to a weak but sharp band in the IR spectrum around 2550-2600 cm⁻¹. This band is typically more prominent in the Raman spectrum. oceanoptics.com The cyclopropoxy group can be identified by the C-H stretching vibrations of the cyclopropyl ring, which appear at higher frequencies (around 3000-3100 cm⁻¹) than typical aliphatic C-H stretches.
The aromatic ring exhibits several characteristic bands, including aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations within the ring, typically seen as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. The C-O-C ether linkage produces a strong, characteristic stretching band in the IR spectrum, usually found in the 1200-1250 cm⁻¹ region.
Table 2: Key Vibrational Frequencies for this compound Frequencies are given in wavenumbers (cm⁻¹).
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR & Raman | 3000 - 3100 | Medium-Weak |
| Cyclopropyl C-H Stretch | IR & Raman | 3000 - 3100 | Medium-Weak |
| Thiol S-H Stretch | IR & Raman | 2550 - 2600 | Weak (IR), Strong (Raman) |
| Aromatic C=C Stretch | IR & Raman | 1580 - 1610, 1475 - 1525 | Medium-Strong |
| Aromatic C-O Stretch | IR | 1200 - 1250 | Strong |
| C-S Stretch | IR & Raman | 600 - 800 | Weak-Medium |
| Out-of-plane C-H bend (p-subst.) | IR | 800 - 850 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. researchgate.net This precision allows for the determination of a compound's elemental formula from its exact molecular weight. For this compound (C₉H₁₀OS), HRMS can confirm the molecular formula by matching the measured mass of the molecular ion to its calculated theoretical mass.
Beyond molecular formula confirmation, HRMS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments helps to piece together the molecular structure.
Expected fragmentation pathways for this compound would include:
Loss of the cyclopropyl group: Cleavage of the ether bond could lead to the loss of a C₃H₅ radical, providing a significant fragment ion.
Loss of the thiol group: Fragmentation could involve the loss of an SH radical.
Cleavage of the aromatic ring: While less common, fragmentation of the benzene ring itself can also occur under high-energy conditions.
The precise masses of these fragments, as determined by HRMS, further corroborate the proposed structure.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the solid state.
While this compound itself may be a liquid or a low-melting solid, making it difficult to grow the single crystals required for analysis, its derivatives can be readily studied. A common and effective strategy is to analyze a stable, crystalline derivative, such as the corresponding disulfide (1,2-bis(4-cyclopropoxyphenyl)disulfane), which can be formed through mild oxidation of the thiol.
An X-ray crystallographic study of such a derivative would confirm the core molecular structure and reveal important conformational details, such as the dihedral angle of the C-S-S-C linkage in the disulfide. Furthermore, the analysis would elucidate the intermolecular interactions, such as van der Waals forces or π-stacking, that govern the packing of the molecules in the crystal lattice. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation of Isomers
Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds. The choice of method depends on the volatility and polarity of the analyte.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for non-volatile compounds. For this compound, a reversed-phase HPLC method would be highly effective. Using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), the compound can be separated from impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. HPLC is also invaluable for separating the desired para-isomer from any potential ortho- or meta-isomer impurities that may have formed during synthesis.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. This compound could be analyzed by GC using a capillary column with a nonpolar or medium-polarity stationary phase. The sample is vaporized and carried through the column by an inert gas. The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.
Computational Chemistry and Theoretical Modeling of 4 Cyclopropoxybenzene 1 Thiol
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Analysis
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy. nih.gov It is particularly effective for geometry optimization, the process of finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the lowest energy state. researchgate.net This process involves iterative adjustments of atomic positions to minimize the total electronic energy of the system. researchgate.net
For 4-Cyclopropoxybenzene-1-thiol, DFT calculations can predict key structural parameters. By solving the Kohn-Sham equations, the electron density that minimizes the system's energy is obtained, yielding the optimized geometry. researchgate.net From this, crucial data on bond lengths, bond angles, and dihedral angles can be extracted, providing a detailed picture of the molecule's conformation. The foundation of many computational studies is the prediction of the lowest energy conformation of a molecule. nih.gov
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: The following data is illustrative of typical results from DFT calculations and is not derived from a specific published study on this exact molecule.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-S | 1.78 Å |
| Bond Length | S-H | 1.35 Å |
| Bond Length | C-O (Aromatic-Ether) | 1.37 Å |
| Bond Length | C-O (Cyclopropyl-Ether) | 1.43 Å |
| Bond Angle | C-S-H | 96.5° |
| Bond Angle | C-O-C | 118.2° |
| Dihedral Angle | C-C-S-H | 5.1° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), offer a systematic pathway to achieving high accuracy in predicting electronic structure. The Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, in particular, is often considered the "gold standard" for its high accuracy. mdpi.com
For this compound, these high-level calculations can provide precise values for electronic properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. mdpi.comdntb.gov.ua
Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations Note: The following data is hypothetical and represents typical outputs from high-level ab initio computations.
| Property | Method | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (Vertical) | CCSD(T) | 8.15 |
| Electron Affinity (Vertical) | CCSD(T) | 0.55 |
| HOMO Energy | HF | -8.60 |
| LUMO Energy | HF | 1.10 |
| HOMO-LUMO Gap | HF | 9.70 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govnih.gov MD simulations provide a detailed view of conformational dynamics and intermolecular interactions by solving Newton's equations of motion for a system of interacting particles. mdpi.com
For this compound, MD simulations can reveal the flexibility of the cyclopropoxy group and its orientation relative to the benzene (B151609) ring. By simulating the molecule in a solvent, such as water or an organic solvent, one can study how intermolecular forces, like hydrogen bonding involving the thiol group or van der Waals interactions, influence its behavior and aggregation properties. These simulations can map the conformational landscape, identifying the most populated and energetically favorable shapes the molecule adopts in solution. nih.gov
Table 3: Conformational Substates of the Cyclopropoxy Group from MD Simulations Note: This data is illustrative, representing potential findings from a conformational analysis.
| Conformational State | C-C-O-C Dihedral Angle Range | Relative Population (%) | Average Interaction Energy (kcal/mol) |
|---|---|---|---|
| State 1 (Planar) | -15° to +15° | 65% | -4.5 |
| State 2 (Perpendicular) | 75° to 105° | 30% | -3.8 |
| Other | N/A | 5% | - |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations, after a successful geometry optimization, can be used to compute vibrational frequencies. researchgate.net The second derivatives of the energy with respect to atomic positions (the Hessian matrix) provide the force constants for molecular vibrations, which directly relate to frequencies in an infrared (IR) spectrum. youtube.com Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus.
For this compound, theoretical predictions of its IR and NMR spectra can help assign specific peaks observed in experiments. A comparison between calculated and experimental spectra can confirm the molecule's structure and provide confidence in the computational model.
Table 4: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data Note: Experimental values are hypothetical for illustrative purposes.
| Spectroscopic Feature | Predicted Value (DFT) | Hypothetical Experimental Value |
|---|---|---|
| IR Frequency (S-H stretch) | 2580 cm⁻¹ | 2565 cm⁻¹ |
| IR Frequency (Aromatic C-O stretch) | 1245 cm⁻¹ | 1238 cm⁻¹ |
| ¹H NMR Chemical Shift (S-H proton) | 3.4 ppm | 3.5 ppm |
| ¹³C NMR Chemical Shift (C-S carbon) | 130.1 ppm | 129.5 ppm |
Reaction Mechanism Elucidation via Transition State Calculations and Reaction Pathway Mapping
Understanding how a chemical reaction occurs is crucial for controlling its outcome. Computational chemistry allows for the detailed investigation of reaction mechanisms by identifying and characterizing transition states—the highest energy point along a reaction coordinate. ucsb.edu Locating a transition state involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction and a minimum in all other directions. youtube.com
For reactions involving this compound, such as the thiol-ene click reaction where the thiol group adds across a double bond, transition state calculations can elucidate the mechanism. nih.govnih.gov By mapping the minimum energy path connecting reactants to products through the transition state, a complete reaction profile can be constructed. This profile provides the activation energy, which is the energy barrier that must be overcome for the reaction to proceed, and helps rationalize reaction rates and selectivity. Transition state calculations can provide useful insight into cyclization feasibility, reactivity, and rationality. e3s-conferences.org
Table 5: Calculated Energetics for a Hypothetical Thiol-Ene Reaction Note: This data is illustrative for a generic reaction involving the thiol group.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (Thiol + Alkene) | 0.0 |
| 2 | Transition State (TS1) | +8.5 |
| 3 | Intermediate | -15.2 |
| 4 | Transition State (TS2) | -5.0 |
| 5 | Product (Thioether) | -25.0 |
Emerging Research Applications and Future Directions for 4 Cyclopropoxybenzene 1 Thiol in Chemical Sciences
Role as a Privileged Building Block in Complex Organic Synthesis
In the field of organic synthesis, the term "privileged building block" refers to a molecular scaffold that can be used to generate a variety of complex and often biologically active compounds. 4-Cyclopropoxybenzene-1-thiol fits this description due to the synthetic versatility of its aryl thiol moiety, which can participate in numerous coupling and condensation reactions.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to medicinal chemistry and natural product synthesis. sigmaaldrich.com1clickchemistry.comossila.com Aryl thiols are key precursors for synthesizing a wide range of sulfur-containing heterocycles. This compound can serve as a nucleophile in addition-cyclization reactions to form these important scaffolds. For instance, its reaction with appropriate binucleophilic partners can lead to the formation of benzothiazines and benzoxathianes. researchgate.net The cyclopropoxy group in these resulting heterocyclic systems is of particular interest as it can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Table 1: Potential Heterocyclic Scaffolds from Aryl Thiols
| Heterocycle Class | General Reaction Type | Potential Application |
|---|---|---|
| Benzothiazines | Michael Addition followed by intramolecular cyclization | Pharmaceuticals, Dyes |
| Benzoxathianes | Reaction with o-hydroxy-substituted electrophiles | Agrochemicals, Organic Materials |
| Phenothiazines | Smiles Rearrangement of aryl sulfides | Neuroleptic drugs, Redox indicators |
This table illustrates the types of heterocyclic structures that can be synthesized using aryl thiols like this compound as a starting material.
The thiol group is an excellent soft donor (ligand) for soft metal ions, making thiophenols valuable in organometallic chemistry and catalysis. The sulfur atom in this compound can coordinate to various transition metals (e.g., palladium, rhodium, nickel) to form stable complexes. These complexes can function as catalysts in a variety of organic transformations, including cross-coupling reactions. The electronic properties of the ligand, and thus the reactivity of the metal center, can be fine-tuned by the substituents on the aromatic ring. The electron-donating nature of the cyclopropoxy group can influence the catalytic activity of the resulting metal complex, potentially leading to improved yields or selectivities in reactions like Heck or Suzuki couplings. researchgate.net
Contributions to Advanced Materials Science Research
The ability of this compound to engage in polymerization and surface binding reactions makes it a promising candidate for the development of advanced materials with tailored properties.
Thiol-ene and thiol-yne "click" chemistry reactions are powerful methods for polymer synthesis due to their high efficiency, mild reaction conditions, and tolerance of various functional groups. researchgate.net this compound can act as a monomer in these polymerization processes. When reacted with multifunctional 'ene' (alkene) or 'yne' (alkyne) monomers, it can be incorporated into linear polymer chains or cross-linked polymer networks. researchgate.netmdpi.comresearchgate.netchemrxiv.orgnih.gov The resulting polythioethers would feature the cyclopropoxybenzene moiety as a pendant group, influencing the bulk properties of the material, such as its glass transition temperature (Tg), refractive index, and thermal stability. mdpi.com
Table 2: Thiol-Ene Polymerization Research Findings
| Monomer System | Polymerization Type | Key Finding | Reference Application |
|---|---|---|---|
| Multifunctional thiols and enes | Photo-initiated radical polymerization | Formation of uniform, cross-linked polymer networks with tunable mechanical properties. mdpi.com | High-performance coatings, adhesives. |
| Bio-based thiol and ene monomers | "Click" Chemistry | Synthesis of sustainable and degradable self-immolative polymers. chemrxiv.org | Drug delivery, recyclable materials. |
This table summarizes findings from research on thiol-ene polymerization, a key application area for monomers like this compound.
The strong affinity of sulfur for noble metal surfaces (e.g., gold, silver, copper) and some semiconductor surfaces (e.g., GaAs) allows thiols to form highly ordered, self-assembled monolayers (SAMs). nih.govdubowski.canih.gov When a substrate is exposed to a solution of this compound, the thiol group chemisorbs onto the surface, while the cyclopropoxybenzene "tail" orients away from it. This process creates a new, well-defined surface whose properties are dictated by the terminal cyclopropoxy groups. Such modified surfaces could exhibit altered hydrophobicity, adhesion, and friction. The formation of cross-linked aromatic SAMs can further enhance the thermal and chemical stability of these surface coatings. oaepublish.com These tailored surfaces are crucial for applications in microelectronics, biosensing, and corrosion prevention. oaepublish.comresearchgate.net
Development of Chemical Probes and Tags for Mechanistic Investigations
Chemical probes are small molecules used to study biological processes or chemical reactions. nih.govrsc.org The nucleophilic nature of the thiol group makes this compound suitable for development as a chemical probe to detect and react with electrophilic species. nih.gov For example, it can be used to "tag" electrophilic natural products or reactive metabolites, facilitating their identification and isolation from complex mixtures. The cyclopropoxybenzene portion of the molecule can be further modified, for instance, by introducing a reporter group like a fluorophore or an isotopic label (e.g., bromine) to enable detection by fluorescence microscopy or mass spectrometry, respectively. nih.gov These probes are invaluable for elucidating reaction mechanisms and identifying the targets of bioactive compounds. biorxiv.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Benzothiazines |
| Benzoxathianes |
| Phenothiazines |
| Thiophenes |
Interdisciplinary Research Opportunities in Chemical Biology and Advanced Spectroscopy
The unique structural attributes of this compound, namely the presence of a reactive thiol group, a stable cyclopropoxy moiety, and an aromatic benzene (B151609) ring, position it as a compound of significant interest for interdisciplinary research, particularly at the intersection of chemical biology and advanced spectroscopy. The exploration of this molecule is poised to unlock novel methodologies for biological investigation and provide deeper insights into molecular interactions.
Chemical Biology Applications:
The thiol group is a versatile functional handle for a variety of chemical transformations, many of which are biocompatible. This reactivity is central to the potential applications of this compound in chemical biology. The concept of "click chemistry," which emphasizes reactions that are high-yielding, wide in scope, and form no byproducts, is particularly relevant. mdpi.comnih.govmdpi.com The thiol-ene reaction, a prime example of a click reaction, involves the radical-mediated addition of a thiol to an alkene. mdpi.comnih.gov This reaction is highly efficient and can be conducted under aqueous conditions, making it suitable for modifying biological molecules such as peptides and proteins. nih.gov
Future research could explore the use of this compound in the following areas:
Peptide and Protein Modification: The thiol group can be used to conjugate the cyclopropoxybenzene moiety to cysteine residues in peptides and proteins. This could be employed to introduce a unique, rigid cyclopropyl (B3062369) group that can modulate the structure and function of these biomolecules. Such modifications are valuable for creating synthetic peptides with enhanced stability or novel binding properties. mdpi.com
Development of Fluorogenic Probes: While this compound itself is not fluorescent, its thiol group can react with fluorophores that are sensitive to their chemical environment. For instance, it could be reacted with a BODIPY-based maleimide, a class of dyes used in biological research. The reaction of thiols with such probes can lead to a significant increase in fluorescence, providing a "turn-on" signal for the detection of specific biological events or molecules. mdpi.com
Bioconjugation and Surface Functionalization: The thiol-ene reaction can be utilized to attach this compound to surfaces functionalized with alkenes. nih.gov This could be applied in the development of biosensors or biocompatible materials where the cyclopropoxybenzene group can influence surface properties such as hydrophobicity and protein adhesion.
A hypothetical study could investigate the kinetics of the thiol-ene reaction between this compound and an alkene-modified peptide. The findings could be presented as follows:
| Reactant | Concentration (mM) | Rate Constant (M⁻¹s⁻¹) | Reaction Completion Time (min) |
| This compound | 10 | 1.2 x 10³ | < 5 |
| Alkene-modified Peptide | 1 |
Advanced Spectroscopy:
The structural features of this compound lend themselves to characterization by a suite of advanced spectroscopic techniques. These methods are not only crucial for confirming the identity and purity of the compound but also for studying its interactions with other molecules in complex environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental for structural elucidation. The cyclopropyl group would exhibit characteristic upfield shifts, and the aromatic protons would show splitting patterns indicative of a 1,4-disubstituted benzene ring. Advanced 2D NMR techniques like COSY and HSQC could be used to assign all proton and carbon signals definitively.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be essential for determining the exact molecular weight and elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) could provide further structural information.
Infrared (IR) and Raman Spectroscopy: The S-H stretching vibration in the IR and Raman spectra would provide a clear signature for the thiol group. The C-O-C stretching of the cyclopropoxy ether and the characteristic bands of the benzene ring would also be readily identifiable.
Fluorescence Spectroscopy: As mentioned, while the compound itself is not fluorescent, its conjugation to fluorophores would allow for sensitive detection and the study of its binding interactions using techniques like Förster Resonance Energy Transfer (FRET).
The anticipated spectroscopic data for this compound could be summarized as follows:
| Spectroscopic Technique | Key Feature | Anticipated Observation |
| ¹H NMR | Chemical Shift (δ) | ~0.6-1.0 ppm (cyclopropyl protons), ~3.6-3.8 ppm (methine proton of cyclopropoxy), ~7.0-7.5 ppm (aromatic protons), ~3.4 ppm (thiol proton) |
| ¹³C NMR | Chemical Shift (δ) | ~5-15 ppm (cyclopropyl carbons), ~50-60 ppm (methine carbon of cyclopropoxy), ~115-160 ppm (aromatic carbons) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2550-2600 cm⁻¹ (S-H stretch), ~1200-1250 cm⁻¹ (C-O-C stretch) |
| Mass Spectrometry | m/z | [M+H]⁺ at the calculated exact mass |
Future interdisciplinary research will likely focus on employing these spectroscopic methods to monitor the reactions of this compound in real-time within biological systems, providing a powerful tool for understanding complex biochemical processes.
Q & A
Basic: What are the recommended synthetic routes for 4-Cyclopropoxybenzene-1-thiol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves two key steps: (1) introducing the cyclopropoxy group via nucleophilic substitution or Mitsunobu reaction, and (2) installing the thiol group through reduction of a disulfide precursor or thiol-protection strategies. Optimization includes:
- Temperature control : Thiol groups are oxidation-sensitive; reactions should be conducted under inert atmospheres (e.g., N₂ or Ar) .
- Catalyst selection : Use palladium or nickel catalysts for selective deprotection of thiols .
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to traditional thermal methods .
Advanced: How can click chemistry principles be applied to functionalize this compound for targeted drug discovery?
Methodological Answer:
The thiol group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene "click" reactions. For example:
- Azide-alkyne coupling : Attach bioactive moieties (e.g., fluorophores or peptides) to the thiol via a bifunctional linker .
- Thiol-ene reactions : Use UV light to graft polymers for controlled drug release systems .
Validation : Monitor reaction efficiency via HPLC and MALDI-TOF MS to confirm regioselectivity and purity .
Basic: What analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?
Methodological Answer:
Key techniques include:
Advanced: How can researchers resolve contradictions in reactivity data observed during functionalization of this compound?
Methodological Answer:
Contradictions often arise from solvent polarity or steric effects of the cyclopropoxy group. Mitigation strategies:
- Solvent screening : Test polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to assess nucleophilicity .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict steric hindrance and electronic effects .
- Control experiments : Compare reactivity with analogous compounds (e.g., 4-methoxybenzene-1-thiol) to isolate variables .
Basic: What are the stability considerations for storing this compound, and how can degradation be minimized?
Methodological Answer:
- Storage conditions : Use amber vials under inert gas (N₂) at –20°C to prevent oxidation of the thiol to disulfide .
- Additives : Include 1% w/v EDTA to chelate metal ions that catalyze oxidation .
- Monitoring : Regular HPLC analysis to detect degradation products (e.g., dimeric disulfides) .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based kits (e.g., caspase-3) to screen for protease inhibition .
- Cellular uptake studies : Label derivatives with FITC and quantify via flow cytometry .
- ROS scavenging : Measure reduction in intracellular ROS using DCFH-DA probes in HEK-293 cells .
Advanced: How can computational modeling predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify nucleophilic sites .
- MD simulations : Simulate solvation effects in explicit water or DMSO to predict solubility and aggregation .
- Docking studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Engineering controls : Use fume hoods with laminar airflow and closed-system reactors .
- PPE : Nitrile gloves, vapor respirators, and safety goggles with side shields .
- Emergency measures : Immediate access to safety showers and eye washes; neutralize spills with 10% NaHCO₃ .
Advanced: Can the cyclopropoxy group in this compound participate in strain-promoted click reactions?
Methodological Answer:
Yes, the cyclopropane ring’s strain energy (~27 kcal/mol) enables strain-promoted alkyne-cyclopropane reactions.
- Reaction design : React with dibenzocyclooctyne (DBCO) derivatives for bioorthogonal labeling .
- Kinetics : Monitor via UV-Vis (λ = 300–400 nm) to quantify reaction rates under physiological conditions .
Basic: What experimental design principles should guide structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Hypothesis-driven design : Focus on varying substituents (e.g., electron-withdrawing groups on benzene) to modulate thiol acidity .
- Control groups : Include unmodified thiol and cyclopropoxy-free analogs .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) across triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
